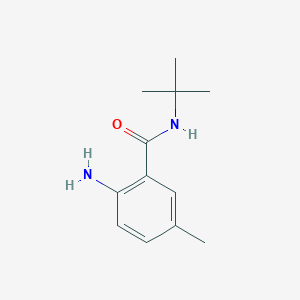![molecular formula C4H10N2O B12612051 Hydrazine, [2-(ethenyloxy)ethyl]- CAS No. 651059-53-9](/img/structure/B12612051.png)
Hydrazine, [2-(ethenyloxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [2-(ethenyloxy)ethyl]- typically involves the reaction of hydrazine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for Hydrazine, [2-(ethenyloxy)ethyl]- are not well-documented in the available literature. it is likely that similar synthetic routes as described above are employed, with optimization for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, [2-(ethenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Aplicaciones Científicas De Investigación
Hydrazine, [2-(ethenyloxy)ethyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: This compound can be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydrazine, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, ethyl-: A similar compound with the molecular formula C2H8N2 and a molecular weight of 60.0983 g/mol.
2-ethenoxyethylhydrazine: Another synonym for Hydrazine, [2-(ethenyloxy)ethyl]-.
Uniqueness
Hydrazine, [2-(ethenyloxy)ethyl]- is unique due to its specific structure, which includes an ethenyloxy group attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .
Propiedades
Número CAS |
651059-53-9 |
|---|---|
Fórmula molecular |
C4H10N2O |
Peso molecular |
102.14 g/mol |
Nombre IUPAC |
2-ethenoxyethylhydrazine |
InChI |
InChI=1S/C4H10N2O/c1-2-7-4-3-6-5/h2,6H,1,3-5H2 |
Clave InChI |
PPRRSYOIRXWVDU-UHFFFAOYSA-N |
SMILES canónico |
C=COCCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)


![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
